9-Benzylanthracene
CAS No.: 1498-71-1
Cat. No.: VC14454950
Molecular Formula: C21H16
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1498-71-1 |
|---|---|
| Molecular Formula | C21H16 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | 9-benzylanthracene |
| Standard InChI | InChI=1S/C21H16/c1-2-8-16(9-3-1)14-21-19-12-6-4-10-17(19)15-18-11-5-7-13-20(18)21/h1-13,15H,14H2 |
| Standard InChI Key | OMKKTUHEEREHJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Data
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IUPAC Name: 9-(Phenylmethyl)anthracene
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Molecular Formula: C₂₁H₁₆
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CAS Registry Number: 1498-71-1
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SMILES Notation: C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC=C2C4=CC=CC=C4
The compound consists of an anthracene backbone fused with a benzyl group, creating a planar structure with extended conjugation. X-ray crystallography of related derivatives (e.g., dithioacetals) reveals dihedral angles between the anthracene core and substituents ranging from 49.21° to 58.79°, influencing its photophysical behavior .
Physical and Chemical Properties
Physicochemical Parameters
Spectroscopic Characteristics
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UV-Vis Absorption: Anthracene derivatives typically exhibit absorption maxima near 256 nm (π→π* transitions) .
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Fluorescence: Substituted anthracenes emit in the blue region (400–500 nm), with quantum yields modulated by substituent effects .
Synthesis and Reactivity
Cycloaddition Reactions
9-Benzylanthracene participates in (4+3) cycloadditions with α,α'-dibromoketones under Zn-Cu/Me₃SiCl conditions, yielding seven-membered ring adducts with 71% efficiency (Scheme 1) .
Scheme 1: (4+3) Cycloaddition of 9-Benzylanthracene with α,α'-Dibromoketones
Modern Catalytic Approaches
Ru-catalyzed electrocyclization of BN-aromatic enynes has been reported for BN-anthracenes, suggesting potential adaptations for benzyl-substituted variants .
Environmental and Biological Impact
Ecotoxicity
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GHS Classification: H400 (Acute aquatic toxicity) and H410 (Chronic aquatic toxicity) .
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Bioaccumulation: High LogP (5.58) indicates potential bioaccumulation in lipid-rich tissues .
Degradation Pathways
PAHs like 9-benzylanthracene undergo photodegradation and microbial oxidation, forming quinones and epoxides .
Applications in Materials Science
Catalytic and Polymer Chemistry
Anthracene derivatives serve as ligands in Zr(IV) complexes for alkyne coupling reactions, though 9-benzylanthracene’s role remains unexplored .
Recent Advances and Future Directions
Radical-Mediated Synthesis
Gas-phase reactions of benzyl radicals may form anthracene derivatives via excited-state dynamics, offering a novel route for 9-benzylanthracene synthesis under combustion-like conditions .
Computational Studies
DFT calculations predict regioselectivity in electrophilic substitutions at the 9-position, guiding functionalization strategies .
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